molecular formula C20H22N2O4S B2413504 5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448136-61-5

5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B2413504
CAS No.: 1448136-61-5
M. Wt: 386.47
InChI Key: BOHJEUHXLNBDTF-UHFFFAOYSA-N
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Description

5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a 2-oxopyrrolidine (or pyrrolidin-2-one) moiety, a heterocyclic scaffold recognized for its diverse biological activities and prevalence in pharmaceutical agents . Compounds featuring the 2-oxopyrrolidine structure have been extensively investigated for potential applications in treating conditions such as epilepsy, convulsions, and neuropathic pain . The molecule also contains a thiophene ring, a common feature in bioactive molecules that can influence electronic distribution and binding properties. The pentanoic acid chain and amide linkage suggest potential for molecular interactions with biological targets. This compound is presented as a high-purity chemical for research applications. It is intended for use in in vitro assays, as a building block in organic synthesis, or for exploratory investigations into structure-activity relationships (SAR). Researchers may find it valuable for developing novel enzyme inhibitors or probing biological pathways where the 2-oxopyrrolidine pharmacophore plays a role . Warning: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

IUPAC Name

5-[3-methyl-4-(2-oxopyrrolidin-1-yl)anilino]-5-oxo-3-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-10-15(6-7-16(13)22-8-2-5-19(22)24)21-18(23)11-14(12-20(25)26)17-4-3-9-27-17/h3-4,6-7,9-10,14H,2,5,8,11-12H2,1H3,(H,21,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHJEUHXLNBDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC(CC(=O)O)C2=CC=CS2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on various aspects such as its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N3O5\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{5}

This compound features a pyrrolidinone group, a thiophene ring, and an amino group, which contribute to its biological properties. The molecular formula indicates a complex interaction of functional groups that may influence its pharmacodynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of similar structures demonstrate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
  • Anticancer Properties : Preliminary investigations suggest that compounds with similar structures may possess anticancer activity, although specific data on this compound is limited .

Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of related compounds, it was found that those with similar functional groups exhibited significant activity against various bacterial strains. The study utilized standard methods for assessing antibacterial efficacy, including disk diffusion and minimum inhibitory concentration (MIC) tests .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of structurally related compounds. Results indicated strong inhibitory activity against AChE, which is crucial for developing treatments for neurodegenerative diseases. The binding interactions were analyzed using molecular docking studies, revealing favorable interactions with the enzyme active site .

Data Tables

Biological Activity Effectiveness Reference
AntibacterialModerate to strong
Acetylcholinesterase InhibitionStrong
Urease InhibitionSignificant
AnticancerPotential (limited data)

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Interaction with Enzymes : The presence of specific functional groups allows the compound to interact effectively with target enzymes, leading to inhibition or modulation of their activity.
  • Molecular Docking Studies : Computational studies indicate that the compound can bind to active sites of enzymes and receptors, suggesting a mechanism for its observed pharmacological effects .

Q & A

Basic: What is the chemical and biological significance of this compound in medicinal chemistry?

Answer:
This compound integrates a thiophene ring, a pyrrolidinone moiety, and a pentanoic acid backbone, which are pharmacophores associated with diverse biological activities. The thiophene ring enhances π-π stacking interactions with protein targets, while the pyrrolidinone group may confer conformational rigidity. Methodologically, its significance is validated through:

  • Targeted synthesis of analogs to explore structure-activity relationships (SAR) .
  • In vitro assays (e.g., enzyme inhibition, cell viability) to assess anticancer or anti-inflammatory potential .
  • Computational docking to predict binding affinities to receptors like cyclooxygenase-2 (COX-2) or kinases .

Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:
Synthesis typically involves:

Multi-step coupling : Formation of the pyrrolidinone-phenylamine core via Buchwald-Hartwig amination or Ullmann coupling .

Thiophene incorporation : Suzuki-Miyaura cross-coupling to attach the thiophene moiety .

Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions .
Optimization strategies :

  • Solvent selection (e.g., DMF for polar intermediates, THF for Grignard reactions) .
  • Catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) .
  • Monitoring via TLC/HPLC and purification by column chromatography .

Basic: How is the compound characterized for purity and structural integrity?

Answer:
Critical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemical ambiguities .
  • HPLC-PDA (>95% purity threshold) for batch consistency .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from structural analogs or assay variability. Mitigation strategies:

  • SAR analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyrrolidinone ring) .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate) .
  • Computational modeling : Use molecular dynamics to assess target binding under varying conditions .

Advanced: What methodologies are used to study the compound’s mechanism of action?

Answer:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with proteins .
  • CRISPR/Cas9 knockout models to identify essential targets (e.g., knocking out COX-2 in inflammation assays) .
  • Metabolomics profiling (LC-MS) to trace pathway modulation (e.g., arachidonic acid cascade) .

Advanced: How can computational tools guide the rational design of analogs?

Answer:

  • Quantum chemical calculations (DFT) to predict reactivity and stability of synthetic intermediates .
  • Molecular docking (AutoDock Vina) to prioritize analogs with improved target affinity .
  • ADMET prediction (SwissADME) to filter compounds with poor bioavailability .

Advanced: What strategies improve the compound’s stability and formulation for in vivo studies?

Answer:

  • pH stability assays : Identify degradation under acidic/neutral conditions (e.g., HPLC monitoring) .
  • Lyophilization : Formulate as a freeze-dried powder to enhance shelf life .
  • Nanoparticle encapsulation (PLGA) to improve solubility and controlled release .

Advanced: How are SAR studies conducted to optimize this compound’s bioactivity?

Answer:

  • Substituent scanning : Synthesize derivatives with halogen, alkyl, or electron-withdrawing groups on the phenyl ring .
  • Bioisosteric replacement : Replace the thiophene with furan or pyrrole to assess activity retention .
  • 3D-QSAR modeling (CoMFA/CoMSIA) to correlate structural features with potency .

Advanced: What in vitro and in vivo models are appropriate for evaluating pharmacokinetics?

Answer:

  • Caco-2 cell monolayers to predict intestinal permeability .
  • Microsomal stability assays (human liver microsomes) to estimate metabolic clearance .
  • Rodent pharmacokinetic studies : Measure AUC, Cₘₐₓ, and t₁/₂ after oral/intravenous administration .

Advanced: How do structural analogs of this compound inform drug discovery efforts?

Answer:
Key analogs and insights:

Analog Structure Modification Impact on Activity
Thiophene → FuranReduced π-stackingLower COX-2 inhibition
Pyrrolidinone → PiperidinoneIncreased flexibilityImproved solubility
Methyl → TrifluoromethylEnhanced metabolic stabilityHigher plasma t₁/₂

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